(1R,2S)-2-propan-2-ylcyclopentan-1-amine
Description
Properties
IUPAC Name |
(1R,2S)-2-propan-2-ylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(2)7-4-3-5-8(7)9/h6-8H,3-5,9H2,1-2H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKOEGVVYRQIF-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-propan-2-ylcyclopentan-1-amine can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination. For example, the reduction of (1R,2S)-2-propan-2-ylcyclopentanone using a chiral reducing agent can yield the desired amine with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalytic hydrogenation or enzymatic reduction processes, which are scalable and cost-effective for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-propan-2-ylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R,2S)-2-propan-2-ylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1R,2S)-2-propan-2-ylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. For example, it may act as an enzyme inhibitor or receptor agonist, modulating the activity of these proteins.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to cyclopentane and cyclopropane derivatives with variations in substituents, stereochemistry, and ring size (Table 1).
Table 1: Comparative Analysis of Structural Analogs
Impact of Structural Features
Ring Size :
- Cyclopentane (e.g., target compound) offers greater conformational flexibility compared to strained cyclopropane derivatives. This flexibility may enhance binding to protein targets with complex active sites .
- Cyclopropane analogs (e.g., 3,4-difluorophenyl derivative) exhibit higher ring strain, which can increase reactivity and alter binding kinetics .
- In contrast, halogenated aryl groups (e.g., 3,4-difluorophenyl) introduce electron-withdrawing effects, enhancing metabolic stability and receptor affinity . Fluorine in cyclopentane analogs (e.g., (1R,2R)-2-fluorocyclopentan-1-amine) increases polarity and may reduce off-target interactions .
Stereochemistry :
- The (1R,2S) configuration of the target compound contrasts with (1R,2R) isomers (e.g., ). Such stereochemical differences can drastically alter enantioselective interactions, as seen in chiral drugs like antidepressants .
Biological Activity
(1R,2S)-2-propan-2-ylcyclopentan-1-amine, a compound with a cyclopentane structure modified by an isopropyl amine group, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural characteristics contribute to its interaction with various biological targets.
Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine. The compound's amine functionality allows it to act as a ligand for various receptors, potentially influencing mood and cognitive functions.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Influences serotonin and norepinephrine pathways; potential antidepressant effects. |
| Receptor Interaction | Possible binding to adrenergic and dopaminergic receptors; implications in mood regulation. |
| Cellular Effects | May affect cellular signaling pathways related to neuroprotection and inflammation. |
Antidepressant-like Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased levels of serotonin in the synaptic cleft, suggesting a reuptake inhibition effect similar to that of established antidepressants.
Neuroprotective Properties
In vitro studies have shown that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This effect was measured using cell viability assays where treated neuronal cells displayed higher survival rates compared to controls.
Inflammatory Response Modulation
Research has also indicated that this compound can modulate inflammatory responses in microglial cells. It was found to reduce the expression of pro-inflammatory cytokines, which could have implications for treating neuroinflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
